molecular formula C18H23FN2O5S B5303945 2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid

2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B5303945
M. Wt: 398.5 g/mol
InChI Key: QTWORYRHCUOBGF-UHFFFAOYSA-N
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Description

2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C18H23FN2O5S . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid involves multiple steps, typically starting with the preparation of the fluorophenyl sulfonyl chloride, which is then reacted with piperazine to form the sulfonyl piperazine intermediate. This intermediate is further reacted with cyclohexanecarboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the sulfonyl and piperazine groups contribute to its overall stability and activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O5S/c19-13-5-7-14(8-6-13)27(25,26)21-11-9-20(10-12-21)17(22)15-3-1-2-4-16(15)18(23)24/h5-8,15-16H,1-4,9-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWORYRHCUOBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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